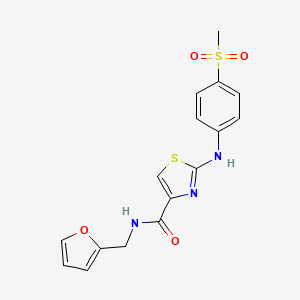
N-(furan-2-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H15N3O4S2 and its molecular weight is 377.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(furan-2-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, a compound belonging to the thiazole class, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological evaluations, and potential applications based on recent findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N2O3S, with a molecular weight of 304.36 g/mol. The structure features a thiazole ring, which is known for its pharmacological significance, particularly in anticancer and antimicrobial activities.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. This compound has been tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast cancer) | 1.61 ± 1.92 | Induction of apoptosis via Bcl-2 modulation |
| HT29 (Colon cancer) | 1.98 ± 1.22 | Cell cycle arrest and apoptosis induction |
| A431 (Skin cancer) | < 0.5 | Inhibition of cell proliferation |
The compound's mechanism involves the modulation of apoptotic pathways, particularly through the inhibition of anti-apoptotic proteins like Bcl-2, leading to increased cancer cell death .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Studies have shown that this compound exhibits activity against Mycobacterium tuberculosis, with a selectivity index (SI) indicating favorable therapeutic potential.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Selectivity Index (SI) |
|---|---|---|
| Mycobacterium tuberculosis | 0.5 µg/mL | 26 |
| Staphylococcus aureus | 1 µg/mL | 20 |
The compound's ability to inhibit bacterial growth suggests it could be a candidate for further development as an antimicrobial agent .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step processes starting from readily available precursors like furan derivatives and thiazoles. The synthetic route often includes:
- Formation of the thiazole ring.
- Introduction of the furan side chain.
- Sulfonamide formation to enhance biological activity.
Research has shown that modifications in the substituents on the thiazole ring can significantly impact its biological activity, indicating structure-activity relationships (SAR) that are crucial for optimizing efficacy .
Clinical Implications
Given its promising biological activities, there is potential for this compound to be developed into a pharmaceutical agent targeting specific cancers or bacterial infections. Ongoing studies are focusing on:
- In vivo efficacy : Assessing the compound's effectiveness in animal models.
- Mechanistic studies : Understanding the precise pathways through which the compound exerts its effects.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-25(21,22)13-6-4-11(5-7-13)18-16-19-14(10-24-16)15(20)17-9-12-3-2-8-23-12/h2-8,10H,9H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBUHCFZNDPBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














